molecular formula C6H7ClF3N3 B1458715 (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride CAS No. 1780899-17-3

(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride

Cat. No. B1458715
M. Wt: 213.59 g/mol
InChI Key: TZBVAZCBIRPYOJ-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1780899-17-3 . It has a molecular weight of 213.59 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F3N3.ClH/c7-6(8,9)4-2-11-5(1-10)12-3-4;/h2-3H,1,10H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

The synthetic pathways and chemical properties of derivatives closely related to (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride have been explored extensively. For instance, a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines were synthesized, showcasing efficient cyclizations and the potential for diverse chemical applications (Flores et al., 2006). Such derivatives illustrate the reactivity and functionalization capacity of the trifluoromethyl pyrimidinyl scaffold, indicating its relevance in creating compounds with desired chemical properties.

Pharmacological Applications

In the context of pharmacological research, compounds structurally similar to (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride have demonstrated significant biological activity. For example, (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine was identified as a wingless beta-catenin agonist, showing a dose-dependent increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009). This highlights the therapeutic potential of trifluoromethyl pyrimidinyl derivatives in treating bone disorders.

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely .

properties

IUPAC Name

[5-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-2-11-5(1-10)12-3-4;/h2-3H,1,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVAZCBIRPYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride

CAS RN

1780899-17-3
Record name 1-[5-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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